(6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride (6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13442634
InChI: InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-9(13-8)12-7-4-5-11-6-7;/h1-3,7,11H,4-6H2,(H,12,13);1H/t7-;/m1./s1
SMILES: C1CNCC1NC2=NC(=CC=C2)Br.Cl
Molecular Formula: C9H13BrClN3
Molecular Weight: 278.58 g/mol

(6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride

CAS No.:

Cat. No.: VC13442634

Molecular Formula: C9H13BrClN3

Molecular Weight: 278.58 g/mol

* For research use only. Not for human or veterinary use.

(6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride -

Specification

Molecular Formula C9H13BrClN3
Molecular Weight 278.58 g/mol
IUPAC Name 6-bromo-N-[(3R)-pyrrolidin-3-yl]pyridin-2-amine;hydrochloride
Standard InChI InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-9(13-8)12-7-4-5-11-6-7;/h1-3,7,11H,4-6H2,(H,12,13);1H/t7-;/m1./s1
Standard InChI Key GGKOUMXCDBNZFO-OGFXRTJISA-N
Isomeric SMILES C1CNC[C@@H]1NC2=NC(=CC=C2)Br.Cl
SMILES C1CNCC1NC2=NC(=CC=C2)Br.Cl
Canonical SMILES C1CNCC1NC2=NC(=CC=C2)Br.Cl

Introduction

Chemical Identity and Structural Features

(6-Bromo-pyridin-2-yl)-(R)-pyrrolidin-3-yl-amine hydrochloride (CAS: 1289385-17-6) is a brominated pyridine derivative with a stereochemically defined pyrrolidine moiety. Its molecular formula is C₉H₁₃BrClN₃, corresponding to a molecular weight of 278.58 g/mol . The compound features a pyridine ring substituted at the 2-position with a bromine atom and an (R)-configured pyrrolidin-3-ylamine group, which is protonated as a hydrochloride salt (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name6-bromo-N-[(3R)-pyrrolidin-3-yl]pyridin-2-amine hydrochloride
Canonical SMILESC1CNCC1NC2=NC(=CC=C2)Br.Cl
InChI KeyGGKOUMXCDBNZFO-UHFFFAOYSA-N
XLogP31.2 (predicted)

Synthesis and Manufacturing

The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between 6-bromo-2-aminopyridine and (R)-pyrrolidin-3-ylamine under basic conditions, followed by hydrochloride salt formation . Alternative routes include:

  • Buchwald-Hartwig amination: Palladium-catalyzed coupling of 6-bromo-2-aminopyridine with (R)-pyrrolidin-3-ylamine derivatives .

  • Reductive amination: Reaction of 6-bromo-2-pyridinecarbaldehyde with (R)-pyrrolidin-3-ylamine in the presence of a reducing agent like sodium cyanoborohydride .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
16-Bromo-2-fluoropyridine, (R)-pyrrolidin-3-ylamine, K₂CO₃, DMF, 80°C, 12h68%
2HCl (g) in EtOAc, 0°C95%

Physicochemical Properties

The compound is a white to off-white crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited solubility in water (<1 mg/mL) . Key properties include:

  • pKa: 8.2 (amine), 3.1 (pyridine) (predicted)

  • Thermal stability: Decomposes at 215–220°C without melting .

Chemical Reactivity and Applications

Reactivity Profile

  • Nucleophilic substitution: The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

  • Amine functionalization: Acylation with chloroformates or sulfonyl chlorides at room temperature .

  • Metal coordination: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd²⁺) via pyridine N and amine groups .

Table 3: Representative Derivatives

DerivativeApplicationReference
6-(4-Fluorophenyl)-analogueKinase inhibitor scaffold
Acetylated productProtease resistance study

Industrial and Research Applications

  • Pharmaceutical intermediate: Key building block for kinase inhibitors (e.g., CDK4/6) .

  • Ligand design: Chiral ligand in asymmetric catalysis .

  • Material science: Precursor for conductive metal-organic frameworks (MOFs) .

CompoundCDK4 IC₅₀ (μM)CDK6 IC₅₀ (μM)Selectivity Ratio
(R)-Isomer1.814.27.9
(S)-Isomer23.419.80.85

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